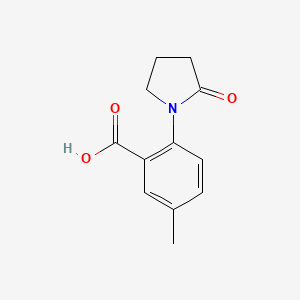

5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid

Description

Properties

IUPAC Name |

5-methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-4-5-10(9(7-8)12(15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLUZUUCMRSYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound interacts with various biomolecules, influencing enzyme activity and protein interactions. Its ability to bind to specific enzymes can lead to either inhibition or activation of metabolic pathways, thereby altering cellular metabolism.

Table 1: Interaction with Enzymes

| Enzyme | Effect | Reference |

|---|---|---|

| Cytochrome P450 | Inhibition | |

| Dipeptidyl peptidase | Activation | |

| Protein Kinase A | Modulation |

Cellular Effects

The compound has been shown to influence various cellular processes, including apoptosis, cell growth, and differentiation. Its effects on signaling pathways can result in significant changes in gene expression.

Case Study: A549 Cells

In a study involving A549 human lung adenocarcinoma cells, this compound exhibited cytotoxic effects. The compound reduced cell viability significantly compared to control groups, demonstrating its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, the compound's activity is primarily mediated through its binding affinity for specific receptors and enzymes. This interaction can lead to downstream effects on gene expression and cellular signaling.

Mechanistic Pathways

- Enzyme Inhibition : The compound inhibits key metabolic enzymes, leading to altered metabolic flux.

- Gene Regulation : It modulates transcription factors that regulate genes associated with cell cycle progression and apoptosis.

- Antimicrobial Activity : Exhibits selective antimicrobial properties against multidrug-resistant strains of bacteria.

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Anticancer Agent : Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer therapy.

- Antimicrobial Agent : Effective against resistant strains of bacteria, it may serve as a basis for developing new antibiotics.

- Neurological Disorders : Potential anticonvulsant properties make it relevant for treating epilepsy and other neurological conditions.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts. Notably:

- Anticancer Activity : In vitro studies showed a reduction in viability of cancer cells by up to 70% at concentrations of 100 µM.

- Antimicrobial Efficacy : The compound demonstrated significant activity against Staphylococcus aureus strains resistant to conventional treatments.

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- The lactam group in the target compound increases polarity and acidity (lower pKa) compared to the non-oxidized pyrrolidin analog .

- Aromatic substituents (triazolyl, pyrazolyl) reduce molecular weight and may enhance π-π stacking in biological targets but lack the hydrogen-bonding capacity of lactams .

Pharmacological Potential

- Orexin Receptor Antagonism : Triazolyl and pyrazolyl benzoic acid derivatives exhibit potent orexin receptor antagonism (e.g., [M+H]+ = 407.23 for triazolyl analogs), with substituent choice influencing binding affinity . The target compound’s lactam group may improve receptor interactions due to hydrogen bonding.

- Antioxidant Activity: Substituted benzoic acids with electron-donating groups (e.g., 3,4-dihydroxybenzoate) show IC₅₀ values as low as 11.30 µM in DPPH assays, outperforming ascorbic acid (24.20 µM) . The lactam’s electron-withdrawing nature may reduce antioxidant efficacy compared to phenolic analogs.

Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids correlate molecular connectivity indices (0JA, 1JA) with oral LD₅₀ in mice . The lactam substituent likely increases 1JA (first-order connectivity), predicting moderate toxicity. Pyrazolyl and triazolyl derivatives, with higher aromaticity, may exhibit lower acute toxicity due to reduced bioavailability.

Preparation Methods

Formation of the Pyrrolidinone Moiety

- The 2-oxopyrrolidin-1-yl (pyrrolidinone) ring is typically synthesized via cyclization reactions of amino acid derivatives or related precursors under acidic or basic conditions.

- Commonly, γ-aminobutyric acid or its derivatives undergo intramolecular cyclization to form the pyrrolidinone ring.

Attachment to the Benzene Ring

- The pyrrolidinone moiety is attached through nucleophilic substitution or amide bond formation at the 2-position of the methyl-substituted benzoic acid.

- This step often requires catalysts or activating agents to facilitate coupling with high yield and selectivity.

Introduction of the Methyl Group

- The methyl group at the 5-position is generally introduced via electrophilic aromatic substitution or is present in the starting benzoic acid precursor.

Detailed Preparation Methodology

While direct preparation methods specific to this compound are limited in open literature, analogous compounds and closely related derivatives provide insight into viable synthetic routes.

Example Synthetic Route Based on Analogous Compounds

| Step | Reaction Description | Reagents / Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Preparation of 5-methyl-2-halobenzoic acid | Halogenation of 5-methylbenzoic acid (e.g., iodination) | Halogenated intermediate for nucleophilic substitution |

| 2 | Formation of 2-(2-oxopyrrolidin-1-yl) substitution | Nucleophilic substitution with pyrrolidinone or its anion | Introduction of pyrrolidinone moiety |

| 3 | Purification and crystallization | Recrystallization from ethanol or water | High purity product |

This approach is supported by methods used in related compounds such as 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, where halogenated benzoic acid intermediates are reacted with nucleophiles under controlled conditions (e.g., potassium carbonate in acetone at 55–60 °C).

Reaction Conditions and Catalysts

- Solvents: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution steps.

- Bases: Potassium carbonate or potassium tert-butoxide are commonly used to deprotonate nucleophiles and facilitate substitution.

- Temperature: Typical reaction temperatures range from ambient to reflux conditions (25–80 °C), optimized to balance reaction rate and selectivity.

- Catalysts: Copper(I) iodide is sometimes employed in related heterocyclic substitutions to enhance reaction efficiency.

Industrial and Laboratory Scale Considerations

- Industrial processes emphasize scalability , cost-effectiveness , and environmental safety .

- Use of continuous flow reactors and advanced purification techniques (e.g., column chromatography, recrystallization) improves yield and purity.

- Optimization of stoichiometry and reaction time is critical to minimize side products and maximize output.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value / Range | Notes |

|---|---|---|

| Starting Material | 5-Methylbenzoic acid derivatives | Halogenated precursors preferred |

| Nucleophile | Pyrrolidinone or its anion | Prepared via cyclization of amino acid derivatives |

| Base | Potassium carbonate, potassium tert-butoxide | Used to activate nucleophile |

| Solvent | Acetone, DMF, DMSO | Polar aprotic solvents preferred |

| Temperature | 25–80 °C | Reflux often used for substitution steps |

| Reaction Time | 0.5–8 hours | Dependent on scale and conditions |

| Purification Method | Recrystallization, chromatography | To achieve >95% purity |

| Yield | 85–95% | Based on optimized conditions |

Research Findings and Optimization Insights

- The use of potassium tert-butoxide in amounts ranging from 0.8 to 1.7 moles per mole of substrate has been shown to improve conversion rates in similar benzoic acid derivatives.

- Reaction temperatures between -5 °C and 35 °C help control side reactions and improve selectivity in sensitive steps.

- Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for reaction progress and optimization.

- Purity of final product is typically confirmed by NMR spectroscopy , mass spectrometry , and elemental analysis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via coupling reactions. For example, a carboxylic acid derivative (e.g., 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid) can be activated using carbodiimide reagents like EDCl/HOBt and coupled with pyrrolidinone derivatives. Reaction optimization involves adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to amine), temperature (room temperature to 50°C), and solvent polarity (DMF or DCM). Yield improvements are achieved by monitoring reaction progress via TLC or LC-MS .

- Key Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by -NMR and LC-HRMS to confirm molecular ion peaks (e.g., [M+H] = 435.2396) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Primary Methods :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., benzoic acid dimer formation) .

- Spectroscopy : -NMR (δ 7.8–8.2 ppm for aromatic protons), -NMR (170–175 ppm for carbonyl carbons), and IR (1725 cm for C=O stretching) .

- LC-HRMS : Validates molecular weight with <2 ppm mass accuracy .

Q. How can researchers assess the preliminary biological activity of this compound?

- In Vitro Screening :

- Antimicrobial Assays : Use agar diffusion or microbroth dilution (MIC determination) against Gram-positive/negative strains. Reference compounds like ciprofloxacin as positive controls .

- Metabolic Activity : Evaluate hypoglycemic potential via glucose uptake assays in cell lines (e.g., HepG2), comparing to insulin or metformin .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved for this compound?

- Case Study : If antimicrobial activity varies between assays, consider:

- Strain-Specific Resistance : Test against isogenic mutant strains (e.g., efflux pump-deficient E. coli).

- Solubility Limitations : Use co-solvents (DMSO ≤1%) or formulate as sodium salts.

- Metabolic Stability : Perform hepatic microsome assays to identify rapid degradation .

Q. What strategies are effective for improving the pharmacokinetic properties of this compound?

- Structural Modifications :

- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to enhance membrane permeability, followed by hydrolysis in vivo .

- Bioisosteric Replacement : Substitute the pyrrolidinone ring with morpholine or piperazine to modulate logP and solubility .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve bioavailability .

Q. How can computational methods guide the optimization of this compound’s target binding affinity?

- Molecular Docking :

- Receptor Selection : Use crystallographic structures (e.g., PDB IDs for orexin receptors) .

- Binding Free Energy Calculations : MM/GBSA or MM/PBSA to rank derivatives.

- ADMET Prediction : Tools like SwissADME to prioritize compounds with favorable permeability and CYP450 inhibition profiles .

Q. What experimental designs are suitable for studying the mechanism of action of this compound in metabolic diseases?

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated adipocytes.

- Pathway Analysis : Western blotting for AMPK/mTOR phosphorylation or glucose transporter (GLUT4) translocation .

- In Vivo Models : Streptozotocin-induced diabetic mice with dose-dependent efficacy and toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.